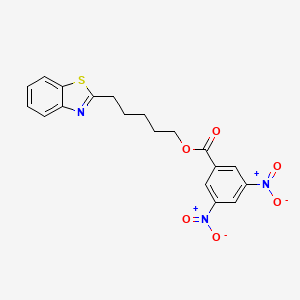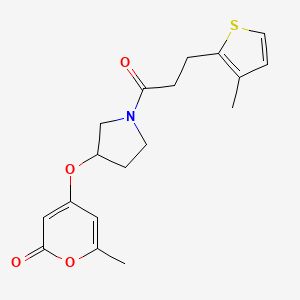![molecular formula C18H17N3O4 B2620612 N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide CAS No. 1024124-92-2](/img/structure/B2620612.png)
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide, commonly known as INDA, is a synthetic compound that has gained significant attention in the field of biomedical research. It is a potent inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. INDA has been shown to have potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.
作用机制
INAD works by inhibiting the enzyme N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide, which is responsible for the degradation of endocannabinoids. By inhibiting N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide, INDA increases the levels of endocannabinoids, which in turn activate cannabinoid receptors in the body. This leads to the activation of various signaling pathways, resulting in the observed therapeutic effects.
Biochemical and physiological effects:
INAD has been shown to have significant effects on various biochemical and physiological processes. It has been observed to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. INDA has also been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models. Additionally, INDA has been shown to have analgesic effects by reducing pain sensitivity in animal models.
实验室实验的优点和局限性
INAD has several advantages for laboratory experiments. It is a potent and selective inhibitor of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide, which makes it an ideal tool for investigating the role of endocannabinoids in various physiological processes. However, INDA has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. Additionally, INDA has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on INDA. One area of interest is the investigation of its potential use in the treatment of cancer. INDA has been shown to have anti-tumor effects in animal models, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the investigation of the effects of INDA on the endocannabinoid system in the brain. INDA has been shown to have anxiolytic and antidepressant effects, and further research is needed to determine the underlying mechanisms of these effects. Finally, the development of more potent and selective N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide inhibitors, based on the structure of INDA, may lead to the discovery of new therapeutic targets for various diseases.
合成方法
The synthesis of INDA involves the reaction of 4-nitrophenol with 2-(1H-indol-3-yl)ethylamine in the presence of acetic anhydride. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product, INDA.
科学研究应用
INAD has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. INDA has also been investigated for its potential use in the treatment of cancer, diabetes, and neurological disorders.
属性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-18(12-25-15-7-5-14(6-8-15)21(23)24)19-10-9-13-11-20-17-4-2-1-3-16(13)17/h1-8,11,20H,9-10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWXTHMHHQUBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Tert-butyl-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2620537.png)

![Ethyl 2-[2-[2-(furan-2-carbonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2620539.png)

![2-[(6-azepan-1-ylpyridazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2620541.png)

![[1,4]Dioxan-2-ylmethyl-methyl-amine hydrochloride](/img/structure/B2620543.png)
![2-(4-fluorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2620545.png)
![Benzyl N-[2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]carbamate](/img/structure/B2620547.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B2620548.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2620551.png)